This compound belongs to the broader category of organic acids and derivatives, specifically within the sub-class of amino acids, peptides, and their analogues. It is classified as a carboxylic acid derivative due to the presence of an acyl group attached to the amino acid backbone. The specific IUPAC name for this compound is (2R)-2-acetamido-3-({[3-(methylsulfanyl)propyl]carbamothioyl}sulfanyl)propanoic acid, with a molecular formula of C10H18N2O3S3 and a molecular weight of 310.45 g/mol .
The synthesis of N-Acetyl-S-(3-methylphenyl)-L-cysteine typically involves several key steps:
These steps are crucial for ensuring that the final compound maintains its structural integrity and functional properties .
N-Acetyl-S-(3-methylphenyl)-L-cysteine has a complex molecular structure characterized by:
The structural representation can be illustrated using SMILES notation: CSCCCNC(=S)SC[C@H](NC(C)=O)C(O)=O
, which provides insight into its connectivity and stereochemistry .
N-Acetyl-S-(3-methylphenyl)-L-cysteine participates in several chemical reactions:
These reactions underscore the compound's versatility in synthetic organic chemistry and potential biological applications .
The mechanism of action for N-Acetyl-S-(3-methylphenyl)-L-cysteine is primarily associated with its role as an antioxidant. It acts by:
Research indicates that compounds like N-acetylcysteine can enhance cellular defenses against oxidative damage by promoting the synthesis of glutathione, a critical antioxidant within cells .
These properties highlight the compound's suitability for various applications in research and industry .
N-Acetyl-S-(3-methylphenyl)-L-cysteine has several notable applications:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1